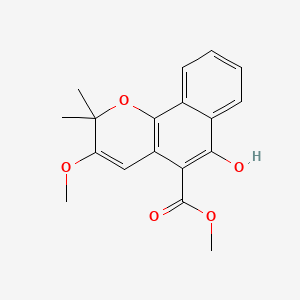

bpV(pic)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bisperoxovanadium (pyridine-2-carboxyl) is a commercially available inhibitor of phosphatase and tensin homolog (PTEN), a tumor suppressor phosphatase involved in cell cycle regulation. It is known for its neuroprotective effects and has been studied for its potential in treating various neurological injuries and diseases .

Wirkmechanismus

Target of Action

The primary target of bpV(pic) is Phosphatase and Tensin Homolog (PTEN) . PTEN is a tumor suppressor phosphatase involved in cell cycle regulation . It plays a crucial role in mediating intracellular signaling of cell proliferation and survival .

Mode of Action

bpV(pic) specifically inhibits PTEN . It contains a polar side chain, which makes it a preferred inhibitor over its parent compound, which targets several other phosphatases . The inhibition of PTEN by bpV(pic) leads to the upregulation of downstream PI3K/Akt signaling .

Biochemical Pathways

The inhibition of PTEN by bpV(pic) leads to the activation of the PI3K/Akt signaling pathway . This pathway plays a key role in cell survival and growth. Interestingly, the activation of ERK 1/2, another important signaling pathway, by bpV(pic) is also observed, and this activation is independent of the inhibition of PTEN .

Pharmacokinetics

It’s known that bpv(pic) can be used in cell culture treatments , suggesting that it can be absorbed and distributed in the body. More research would be needed to fully understand the pharmacokinetics of bpV(pic).

Result of Action

bpV(pic) has been shown to have significant neuroprotective effects. For example, it has been used to treat models of neurological injury, where it demonstrated significant effects on motor neuron (MN) survival . In a study involving a mouse model of Amyotrophic Lateral Sclerosis (ALS), treatment with bpV(pic) significantly ameliorated ventral horn motor neuron loss and increased neuromuscular innervation .

Action Environment

The environment can influence the action, efficacy, and stability of bpV(pic). For instance, in the context of neurological injury or disease, the presence of factors such as oxidative stress, inflammation, and excitotoxicity can influence the effectiveness of bpV(pic) . .

Biochemische Analyse

Biochemical Properties

bpV(pic) plays a significant role in biochemical reactions, particularly as a PTEN inhibitor . It interacts with enzymes such as Akt and ERK1/2, proteins that are crucial in cell survival and proliferation . The nature of these interactions involves the inhibition of PTEN, leading to the upregulation of phosphorylated Akt (p-Akt) and ERK1/2 (p-ERK 1/2) .

Cellular Effects

bpV(pic) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, bpV(pic) has been shown to protect against oxygen-glucose deprivation (OGD)-induced neuronal death and promote the functional recovery of stroke animals through PTEN inhibition and ERK 1/2 activation .

Molecular Mechanism

The molecular mechanism of action of bpV(pic) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting PTEN, bpV(pic) increases the levels of p-Akt and p-ERK 1/2, thereby promoting cell survival and proliferation .

Temporal Effects in Laboratory Settings

It has been shown to confer neuroprotection in cerebral ischemia injury, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of bpV(pic) at different dosages in animal models have not been fully explored. Its neuroprotective effects suggest that it may have a dose-dependent impact on neuronal survival .

Metabolic Pathways

bpV(pic) is involved in the PI3K/Akt signaling pathway, a critical metabolic pathway in cells . It interacts with enzymes such as PTEN and Akt, influencing metabolic flux and metabolite levels .

Transport and Distribution

Given its role in cellular signaling pathways, it is likely to be widely distributed within cells .

Subcellular Localization

Given its role in the PI3K/Akt signaling pathway, it is likely to be found in regions of the cell where this pathway is active .

Vorbereitungsmethoden

Bisperoxovanadium (pyridine-2-carboxyl) can be synthesized through the reaction of vanadium pentoxide with hydrogen peroxide in the presence of pyridine-2-carboxylic acid. The reaction typically involves the formation of a peroxo complex, which is then isolated and purified . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Bisperoxovanadium (pyridine-2-carboxyl) undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent due to the presence of peroxo groups.

Reduction: It can be reduced to lower oxidation states of vanadium.

Substitution: The pyridine-2-carboxyl group can be substituted with other ligands under appropriate conditions

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Bisperoxovanadium (pyridine-2-carboxyl) has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: It is studied for its effects on cellular signaling pathways, particularly those involving PTEN and Akt.

Medicine: It has shown potential in neuroprotection, particularly in models of cerebral ischemia and amyotrophic lateral sclerosis (ALS)

Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery

Vergleich Mit ähnlichen Verbindungen

Bisperoxovanadium (pyridine-2-carboxyl) is unique due to its selectivity for PTEN and its potent neuroprotective effects. Similar compounds include:

Bisperoxovanadium (phen): Another PTEN inhibitor with similar properties but different ligand structure.

Bisperoxovanadium (HOpic): A variant with a hydroxyl group on the pyridine ring, offering different reactivity and selectivity

These compounds share similar mechanisms of action but differ in their specific applications and effectiveness in various research contexts.

Eigenschaften

CAS-Nummer |

148556-27-8 |

|---|---|

Molekularformel |

C6H8K2NO9V-3 |

Molekulargewicht |

367.266 |

IUPAC-Name |

dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate |

InChI |

InChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1 |

InChI-Schlüssel |

PEYZFTZGLJFPRG-UHFFFAOYSA-M |

SMILES |

C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+] |

Synonyme |

Bisperoxovanadium(pic) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bpV(pic)?

A1: bpV(pic) acts as a potent inhibitor of protein tyrosine phosphatases (PTPs). [, ] PTPs play a crucial role in regulating various cellular processes, including cell growth, differentiation, and signaling pathways. By inhibiting PTPs, bpV(pic) can modulate these processes, leading to diverse downstream effects. [, , , ]

Q2: How does bpV(pic) exert its insulin-mimetic effects?

A2: bpV(pic) mimics insulin's action by inhibiting the dephosphorylation of insulin receptors. [] This inhibition leads to prolonged activation of the insulin receptor signaling pathway, promoting glucose uptake and glycogen synthesis. [, ]

Q3: What is the role of the PI3K/Akt pathway in bpV(pic)'s mechanism of action?

A3: bpV(pic) has been shown to activate the PI3K/Akt signaling pathway, a crucial pathway involved in cell survival, growth, and proliferation. [, , , , , , , ] This activation is thought to contribute to its neuroprotective effects observed in various models. [, , , ]

Q4: Does bpV(pic) influence nitric oxide (NO) production?

A4: Yes, studies have shown that bpV(pic) can increase interferon-γ-induced nitric oxide generation in macrophages, potentially through the ERK pathway and AP-1 activation. [, ] This modulation of NO production is significant due to NO's role in immune responses and cell signaling.

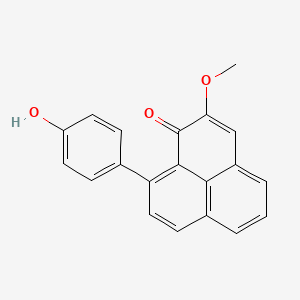

Q5: What is the molecular formula and weight of bpV(pic)?

A5: The molecular formula of bpV(pic) is C6H4NO7VK2, and its molecular weight is 351.3 g/mol. []

Q6: What spectroscopic techniques are used to characterize bpV(pic)?

A6: Various spectroscopic methods are used to characterize bpV(pic), including 1H NMR, 13C NMR, 51V NMR, Infrared Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). [, , ] These techniques provide information about the compound's structure, bonding properties, and stability in solution.

Q7: How does the ancillary ligand in bpV(pic) influence its activity?

A7: The ancillary ligand, picolinate, appears to play a role in tissue targeting, affecting the compound's potency in different tissues. [] For instance, bpV(pic) effectively stimulates glycogen synthesis in skeletal muscle, whereas its analogue bpV(phen) does not, suggesting tissue-specific effects related to the ancillary ligand. []

Q8: What is known about the stability of bpV(pic) in solution?

A8: bpV(pic) exhibits varying stability in aqueous solutions depending on factors like pH, temperature, and the presence of other ions. [, ] Research suggests that the ancillary ligand and its coordination with the vanadium center play a role in its stability.

Q9: How do different ligands affect the stability of bpV(pic) analogues?

A9: Studies comparing bpV(pic) with analogues like bpV(phen) and bpV(oxa) show that the nature of the ancillary ligand significantly influences their stability in aqueous solutions. [] This difference in stability is likely due to variations in the steric hindrance and electronic properties of the ligands affecting the complex's structure and its susceptibility to hydrolysis. [, ]

Q10: What are the potential therapeutic applications of bpV(pic)?

A10: Research suggests potential therapeutic applications for bpV(pic) in treating:

- Neurological diseases: It has shown neuroprotective effects in models of spinal cord injury, [, , , ] Alzheimer's disease, [] retinal detachment, [] and traumatic brain injury. []

- Metabolic disorders: Its insulin-mimetic properties make it a potential candidate for treating diabetes. [, , ]

- Wound healing: Studies suggest it may accelerate wound healing in corneal epithelium and endothelium. [, ]

- Infectious diseases: It has shown protective effects against Leishmania infection in murine models. []

Q11: Are there any concerns regarding the use of bpV(pic) in therapeutic applications?

A11: While promising, bpV(pic)'s therapeutic potential requires further investigation. Some concerns include:

- Off-target effects: As a potent PTP inhibitor, it can potentially affect various cellular processes, leading to unintended consequences. []

- Toxicity: While some studies have shown promising safety profiles, more comprehensive toxicological studies are needed. []

- Drug delivery: Efficient delivery to target tissues while minimizing systemic exposure remains a challenge. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)

![[(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate](/img/structure/B592907.png)